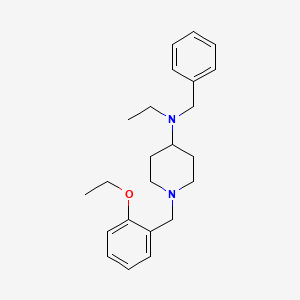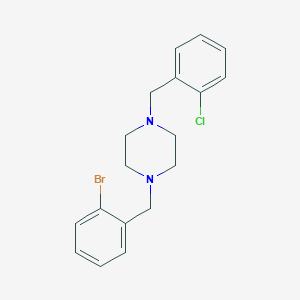![molecular formula C19H13N3O5S B10883565 N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide](/img/structure/B10883565.png)
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide typically involves a multi-step process:
Nitration: The starting material, benzamide, undergoes nitration to introduce nitro groups at the desired positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Thiol Addition: The nitrobenzamide is then reacted with a thiol compound, such as 4-nitrothiophenol, under basic conditions to form the sulfanyl linkage.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and compounds.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential biological activities. The presence of nitro and sulfanyl groups suggests it could interact with biological targets, possibly serving as a lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure can impart desirable properties to these products.
Wirkmechanismus
The mechanism by which N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide exerts its effects depends on its specific application. In a biological context, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group can also participate in redox reactions, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide
- N-(3-nitrophenyl)-2-[(3-nitrophenyl)sulfanyl]benzamide
- N-(2-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide
Uniqueness
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide is unique due to the specific positioning of its nitro groups and the sulfanyl linkage. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.
Eigenschaften
Molekularformel |
C19H13N3O5S |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-(3-nitrophenyl)-2-(4-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C19H13N3O5S/c23-19(20-13-4-3-5-15(12-13)22(26)27)17-6-1-2-7-18(17)28-16-10-8-14(9-11-16)21(24)25/h1-12H,(H,20,23) |
InChI-Schlüssel |
FCNGMPREWMSYNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])SC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B10883487.png)
![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10883493.png)
![4-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10883499.png)
![2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide](/img/structure/B10883506.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883512.png)
![2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B10883513.png)

![N-[1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B10883525.png)
![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B10883537.png)

![1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10883547.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl pyrazine-2-carboxylate](/img/structure/B10883548.png)
![1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883554.png)
